N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
Description
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of thiazole, benzofuran, and sulfonamide groups
Properties
IUPAC Name |
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-3-13-7-16-15(21-13)8-17(2)22(18,19)14-5-4-11-9-20-10-12(11)6-14/h4-7H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFOHYPNURZGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CN(C)S(=O)(=O)C2=CC3=C(COC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzofuran intermediates, which are then coupled through a series of reactions involving sulfonamide formation. Key steps include:
Thiazole Formation: The thiazole ring is synthesized via a cyclization reaction involving ethylamine and a suitable thiocarbonyl compound.
Benzofuran Formation: The benzofuran ring is prepared through a cyclization reaction of a phenol derivative with an appropriate aldehyde.
Coupling and Sulfonamide Formation: The thiazole and benzofuran intermediates are coupled using a sulfonyl chloride reagent under basic conditions to form the final sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and benzofuran rings are key structural motifs that facilitate binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methyl-1,3-thiazol-2-yl)methyl]-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
- N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-1,3-dihydro-2-benzofuran-4-sulfonamide
- N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both thiazole and benzofuran rings in the same molecule is relatively rare, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
